molecular formula C12H15N3OS B2838716 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 1210870-02-2

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2838716
M. Wt: 249.33
InChI Key: YRMPPCLKKHMTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide, also known as ETEC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications as a research tool. ETEC is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide' involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent to form the intermediate amide. The amide is then treated with a dehydrating agent to form the final compound.

Starting Materials
1-ethyl-1H-pyrazole-3-carboxylic acid, 2-(thiophen-2-yl)ethylamine, Coupling agent, Dehydrating agent

Reaction
Step 1: 1-ethyl-1H-pyrazole-3-carboxylic acid is dissolved in a suitable solvent and cooled to 0-5°C., Step 2: A solution of 2-(thiophen-2-yl)ethylamine and a coupling agent in a suitable solvent is added dropwise to the above solution with stirring at 0-5°C., Step 3: The reaction mixture is stirred at room temperature for several hours until completion., Step 4: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the intermediate amide., Step 5: The intermediate amide is dissolved in a suitable solvent and treated with a dehydrating agent at room temperature., Step 6: The reaction mixture is stirred at room temperature for several hours until completion., Step 7: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the final compound.

Mechanism Of Action

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide selectively inhibits the activity of CDK5 by binding to its regulatory subunit, p35. CDK5 is a protein kinase that is involved in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancer. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide binds to the p35 subunit of CDK5, preventing its cleavage into p25, which is a hyperactive form of CDK5. This results in the inhibition of CDK5 activity, leading to the prevention of neuronal cell death and the inhibition of cancer cell growth.

Biochemical And Physiological Effects

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of CDK5 activity, the prevention of neuronal cell death, and the inhibition of cancer cell growth. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, suggesting its potential use in the treatment of inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has several advantages as a research tool, including its selective inhibition of CDK5 activity, its potential anticancer activity, and its ability to improve cognitive function. However, there are some limitations to its use in lab experiments. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has low solubility in water, which can limit its bioavailability and make it difficult to administer. Additionally, 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has not been extensively studied in humans, and its safety and toxicity profile are not well understood.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide. One potential area of research is the development of novel drugs targeting CDK5 using 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide as a scaffold. Another area of research is the investigation of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide's potential use in the treatment of neurodegenerative diseases, cancer, and inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to understand the safety and toxicity profile of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide in humans.

Scientific Research Applications

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been used extensively as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in neuronal development and function. CDK5 dysregulation has been implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. Additionally, 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been used as a scaffold for the development of novel drugs targeting CDK5.

properties

IUPAC Name

1-ethyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-15-8-6-11(14-15)12(16)13-7-5-10-4-3-9-17-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMPPCLKKHMTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

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